4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one
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Overview
Description
5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine involves several stepsThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMTr) and methylation of the hydroxyl groups . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the furan ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the cytidine moiety. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Due to its antitumor activity, it is researched for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine exerts its effects involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and ultimately cell death .
Comparison with Similar Compounds
Similar compounds to 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine include other purine nucleoside analogs such as fludarabine and cladribine. These compounds also exhibit antitumor activity by inhibiting DNA synthesis. 5-Furan-2-yl-2’-O-methyl-5’-O-DMTr-cytidine is unique due to the presence of the furan-2-yl group, which may confer different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C35H35N3O8 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C35H35N3O8/c1-41-25-15-11-23(12-16-25)35(22-8-5-4-6-9-22,24-13-17-26(42-2)18-14-24)45-21-29-30(39)31(43-3)33(46-29)38-20-27(28-10-7-19-44-28)32(36)37-34(38)40/h4-20,29-31,33,39H,21H2,1-3H3,(H2,36,37,40)/t29-,30-,31-,33-/m1/s1 |
InChI Key |
BVCNNNKIJMNDAV-WTGZKXAYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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